![molecular formula C7H11IO B2695345 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2167041-68-9](/img/structure/B2695345.png)
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane
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Overview
Description
“1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane” is an organic compound classified as a bridged bicyclic ether. It has a molecular weight of 238.07 .
Synthesis Analysis
The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes, such as “this compound”, has been achieved through an efficient and modular approach. This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H11IO/c8-4-6-1-5(2-6)3-7-6/h5H,1-4H2 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 238.07 .Scientific Research Applications
Synthesis of Complex Molecules
The preparation of 1-iodomethyl-3,4-diphenyl-2,6-dioxabicyclo[2.2.0]hexane represents the first reported example of a [2.2.0] fused ketal. This work showcases the potential of using iodomethyl-oxabicyclo compounds as intermediates in synthesizing complex molecules with specific structures (Wang et al., 1999).
Novel Synthetic Methods
A new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione highlights the adaptability of oxabicyclo compounds in creating novel chemical frameworks, which can be pivotal for further pharmaceutical and material science applications (Mechehoud et al., 2018).
Promoters for Gas Hydrates
Oxabicyclic compounds, including 7-oxabicyclo[2.2.1]heptane, have been investigated as novel promoters for gas hydrates. These compounds show promise in enhancing the thermodynamic stability of methane hydrate systems, offering a new avenue for hydrate-based technologies in energy storage and gas separation (Seol et al., 2020).
Cytotoxic Epoxide Derivatives
The synthesis and study of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane reveal the potential of oxabicyclo compounds in medicinal chemistry, particularly for developing novel cancer therapies (Anderson & Dewey, 1977).
Construction of Azabicyclo Hexanes
The synthesis of 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone demonstrates the utility of related chemical structures in constructing compounds with potential biological activity, offering insights into the development of new bioactive molecules (Stevens & Kimpe, 1996).
Safety and Hazards
The safety information for “1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane” indicates that it may be harmful if swallowed or comes into contact with skin. It may cause eye irritation and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c1-6-2-7(3-6,4-8)9-5-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGMSWJZCFNPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2167041-68-9 |
Source
|
Record name | 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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